molecular formula C12H17IN2O7 B12684386 5-(1-Methoxy-2-iodoethyl)uridine CAS No. 123881-97-0

5-(1-Methoxy-2-iodoethyl)uridine

Cat. No.: B12684386
CAS No.: 123881-97-0
M. Wt: 428.18 g/mol
InChI Key: OJTJVXAUCCVCCE-NFSOJESZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine typically involves the reaction of uridine derivatives with appropriate reagents. One common method includes the reaction of 5-(1-hydroxy-2-iodoethyl)-3’,5’-di-O-acetyl-2’-deoxyuridine with dimethyl sulfate in the presence of a base such as sodium carbonate in methanol . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, preventing the elongation of the DNA strand. This mechanism is similar to other nucleoside analogs used in antiviral therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methoxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its stability and bioavailability compared to other analogs. Additionally, its iodine atom allows for easy substitution, making it a versatile compound for further modifications .

Properties

CAS No.

123881-97-0

Molecular Formula

C12H17IN2O7

Molecular Weight

428.18 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1

InChI Key

OJTJVXAUCCVCCE-NFSOJESZSA-N

Isomeric SMILES

COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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